3,4-diamino-N-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diamino-N-hydroxybenzene-1-carboximidamide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This compound is characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring, a hydroxy group attached to the nitrogen of the carboximidamide group, and a carboximidamide group at the 1 position of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-diaminobenzonitrile with hydroxylamine . The reaction is carried out under acidic or basic conditions to facilitate the formation of the carboximidamide group. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by optimizing reaction parameters, such as reactant concentrations, temperature, and reaction time, to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroxylamines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are chosen based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
3,4-diamino-N-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-diamino-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-diamino-N-hydroxybenzene-1-carboximidamide include:
- 4-(dimethylamino)-N’-hydroxybenzene-1-carboximidamide
- 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide
- 4-amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide
Uniqueness
This compound is unique due to the presence of both amino and hydroxy groups on the benzene ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various scientific research applications .
Properties
IUPAC Name |
3,4-diamino-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,8-9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKBHCWRPVYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.